molecular formula C16H13N3O2 B10881262 2-hydroxy-N'-(1H-indol-3-ylmethylene)benzohydrazide CAS No. 10245-40-6

2-hydroxy-N'-(1H-indol-3-ylmethylene)benzohydrazide

Cat. No.: B10881262
CAS No.: 10245-40-6
M. Wt: 279.29 g/mol
InChI Key: UFZJBFOFFCCFQW-VCHYOVAHSA-N
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Description

2-hydroxy-N’-(1H-indol-3-ylmethylene)benzohydrazide is a chemical compound with the molecular formula C16H13N3O2 and a molecular weight of 279.301 g/mol This compound is known for its unique structure, which includes an indole moiety and a benzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-(1H-indol-3-ylmethylene)benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and indole-3-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for 2-hydroxy-N’-(1H-indol-3-ylmethylene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-(1H-indol-3-ylmethylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-(1H-indol-3-ylmethylene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-N’-(1H-indol-3-ylmethylene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

10245-40-6

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

2-hydroxy-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide

InChI

InChI=1S/C16H13N3O2/c20-15-8-4-2-6-13(15)16(21)19-18-10-11-9-17-14-7-3-1-5-12(11)14/h1-10,17,20H,(H,19,21)/b18-10+

InChI Key

UFZJBFOFFCCFQW-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=CC=C3O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CC=C3O

solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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